5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole
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Overview
Description
5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole: is a heterocyclic compound that belongs to the indazole family It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a suitable indazole derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole core.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential. Studies have shown that certain derivatives exhibit significant biological activity, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and selectivity. The pathways involved in its action include inhibition of specific enzymes and modulation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- 5-Bromo-3-iodo-1H-indazole
- 5-Bromo-3-iodo-7-azaindole
- 5-Bromo-3-iodo-7-methyl-1H-indazole
Comparison: Compared to similar compounds, 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H3BrF3IN2 |
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Molecular Weight |
390.93 g/mol |
IUPAC Name |
5-bromo-3-iodo-7-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H3BrF3IN2/c9-3-1-4-6(14-15-7(4)13)5(2-3)8(10,11)12/h1-2H,(H,14,15) |
InChI Key |
YOEFJNLQHPQKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)C(F)(F)F)Br |
Origin of Product |
United States |
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